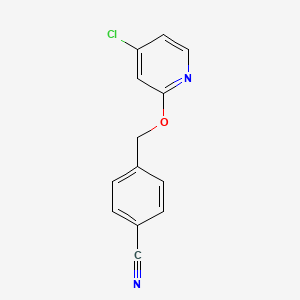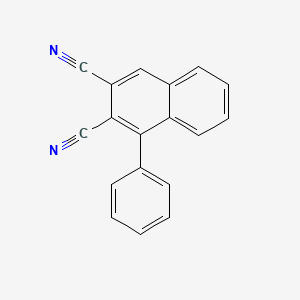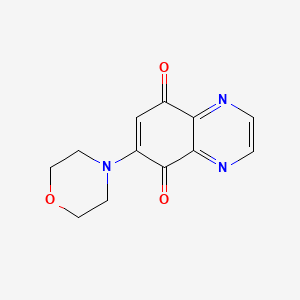
Theophylline, 7-(2-hydroxy-1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with a complex structure. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which contributes to its diverse range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the hydroxybutan-2-yl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are carefully selected to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Additionally, this compound finds applications in the industry as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can bind to enzymes, altering their activity and affecting various biochemical pathways. The compound’s effects are mediated through its ability to modulate signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share a similar core structure but differ in their side chains and functional groups.
Uniqueness: What sets 7-(3-Hydroxybutan-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique hydroxybutan-2-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
41011-03-4 |
|---|---|
Fórmula molecular |
C11H16N4O3 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
7-(3-hydroxybutan-2-yl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3/c1-6(7(2)16)15-5-12-9-8(15)10(17)14(4)11(18)13(9)3/h5-7,16H,1-4H3 |
Clave InChI |
LKZJFSFXDGUCHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)












